Cas no 914613-36-8 (2H-2-Ethyl Candesartan Cilexetil)

2H-2-Ethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, an angiotensin II receptor antagonist widely used in the management of hypertension. This modified form exhibits enhanced metabolic stability and improved bioavailability, making it a promising candidate for cardiovascular therapeutics. Its mechanism involves selective binding to the AT1 receptor, effectively inhibiting vasoconstrictive and aldosterone-secreting effects of angiotensin II. The 2H-2-ethyl substitution contributes to greater resistance to enzymatic degradation, potentially extending its half-life and therapeutic efficacy. This compound is particularly valuable in preclinical research for studying structure-activity relationships and optimizing antihypertensive agents. Its high purity and well-characterized properties ensure reliability in pharmacological applications.
2H-2-Ethyl Candesartan Cilexetil structure
914613-36-8 structure
Product Name:2H-2-Ethyl Candesartan Cilexetil
CAS No:914613-36-8
MF:C35H38N6O6
MW:638.712828159332
CID:996426
Update Time:2025-11-01

2H-2-Ethyl Candesartan Cilexetil Chemical and Physical Properties

Names and Identifiers

    • 2H-2-Ethyl Candesartan Cilexetil
    • 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
    • CANDESARTAN CILEXETIL N2-ETHYL IMPURITY
    • 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
    • 2-Ethoxy-1-[[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester
    • 2-N-ethyl CNS
    • UNII-ZRT0P1L622
    • 2-Ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester
    • 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate (ACI)
    • CandesartanImpurity12
    • Inchi: 1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
    • InChI Key: IPKUBVHJAZIDCZ-UHFFFAOYSA-N
    • SMILES: O=C(OC1CCCCC1)OC(C)OC(C1C2=C(N=C(N2CC2C=CC(C3C(C4=NN(CC)N=N4)=CC=CC=3)=CC=2)OCC)C=CC=1)=O

Computed Properties

  • Exact Mass: 638.28500

Experimental Properties

  • Density: 1.32
  • Melting Point: 97-99°C
  • PSA: 132.48000
  • LogP: 6.81240

2H-2-Ethyl Candesartan Cilexetil Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

2H-2-Ethyl Candesartan Cilexetil Pricemore >>

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2H-2-Ethyl Candesartan Cilexetil Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 - 4 h, heated; cooled
1.2 Reagents: Water
Reference
Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR
Raman, Bhanu; et al, Journal of Pharmaceutical and Biomedical Analysis, 2011, 56(2), 256-263

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, rt
1.2 24 h, rt
Reference
Identification, synthesis and structural determination of some impurities of candesartan cilexetil
Havlicek, Jaroslav; et al, Collection of Czechoslovak Chemical Communications, 2009, 74(2), 347-362

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  10 h, reflux; 2 h, rt; 10 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, rt
2.2 24 h, rt
Reference
Identification, synthesis and structural determination of some impurities of candesartan cilexetil
Havlicek, Jaroslav; et al, Collection of Czechoslovak Chemical Communications, 2009, 74(2), 347-362

2H-2-Ethyl Candesartan Cilexetil Raw materials

2H-2-Ethyl Candesartan Cilexetil Preparation Products

Additional information on 2H-2-Ethyl Candesartan Cilexetil

2H-2-Ethyl Candesartan Cilexetil (CAS No. 914613-36-8): An Advanced Prodrug for Cardiovascular Health

2H-2-Ethyl Candesartan Cilexetil (CAS No. 914613-36-8) is a prodrug of candesartan cilexetil, a widely recognized angiotensin II receptor antagonist (ARB) used in the treatment of hypertension and heart failure. This advanced compound has gained significant attention in recent years due to its enhanced pharmacokinetic properties and improved therapeutic efficacy. In this comprehensive overview, we will delve into the chemical structure, mechanism of action, clinical applications, and the latest research findings related to 2H-2-Ethyl Candesartan Cilexetil.

Chemical Structure and Synthesis: The chemical structure of 2H-2-Ethyl Candesartan Cilexetil is characterized by the presence of an ethyl group at the 2-position of the candesartan cilexetil molecule. This modification aims to enhance the lipophilicity and bioavailability of the drug, thereby improving its overall therapeutic profile. The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves a series of well-defined chemical reactions, including esterification and substitution steps, which are meticulously controlled to ensure high purity and yield.

Mechanism of Action: Once administered, 2H-2-Ethyl Candesartan Cilexetil undergoes hydrolysis in the gastrointestinal tract and liver to release the active metabolite, candesartan. This active form selectively binds to angiotensin II type 1 (AT1) receptors, blocking the vasoconstrictive and aldosterone-stimulating effects of angiotensin II. By inhibiting these pathways, candesartan effectively lowers blood pressure and reduces the workload on the heart, making it a valuable therapeutic agent for managing hypertension and heart failure.

Clinical Applications: The clinical applications of 2H-2-Ethyl Candesartan Cilexetil are primarily focused on cardiovascular diseases. It has been extensively studied in randomized controlled trials (RCTs) and has demonstrated significant benefits in reducing systolic and diastolic blood pressure levels. Additionally, it has shown promise in improving left ventricular function in patients with heart failure. The enhanced bioavailability and longer half-life of 2H-2-Ethyl Candesartan Cilexetil contribute to its favorable pharmacokinetic profile, allowing for once-daily dosing regimens that improve patient compliance.

Safety and Tolerability: The safety profile of 2H-2-Ethyl Candesartan Cilexetil is well-established through extensive preclinical and clinical studies. Common side effects include dizziness, headache, and hyperkalemia, which are generally mild and transient. However, as with all ARBs, caution is advised in patients with renal impairment or those at risk of hyperkalemia. Regular monitoring of blood pressure and electrolyte levels is recommended to ensure safe and effective use.

Latest Research Findings: Recent research has explored the potential benefits of 2H-2-Ethyl Candesartan Cilexetil beyond its primary cardiovascular applications. Studies have investigated its role in preventing diabetic nephropathy by reducing proteinuria and preserving renal function. Additionally, there is growing interest in its potential anti-inflammatory properties, which may contribute to its protective effects on the cardiovascular system. These findings open new avenues for further research and potential therapeutic applications.

FUTURE DIRECTIONS: The ongoing research into 2H-2-Ethyl Candesartan Cilexetil is focused on optimizing its formulation for improved delivery methods and exploring its potential in combination therapies. For instance, combining it with other antihypertensive agents or anti-inflammatory drugs may enhance its therapeutic efficacy while minimizing side effects. Furthermore, advancements in drug delivery systems, such as nanoparticles or targeted release mechanisms, could further enhance its bioavailability and reduce dosing frequency.

In conclusion, 2H-2-Ethyl Candesartan Cilexetil (CAS No. 914613-36-8) represents a significant advancement in the field of cardiovascular pharmacology. Its enhanced pharmacokinetic properties and improved therapeutic efficacy make it a valuable option for managing hypertension and heart failure. As research continues to uncover new applications and optimize its use, this compound holds great promise for improving patient outcomes in cardiovascular care.

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